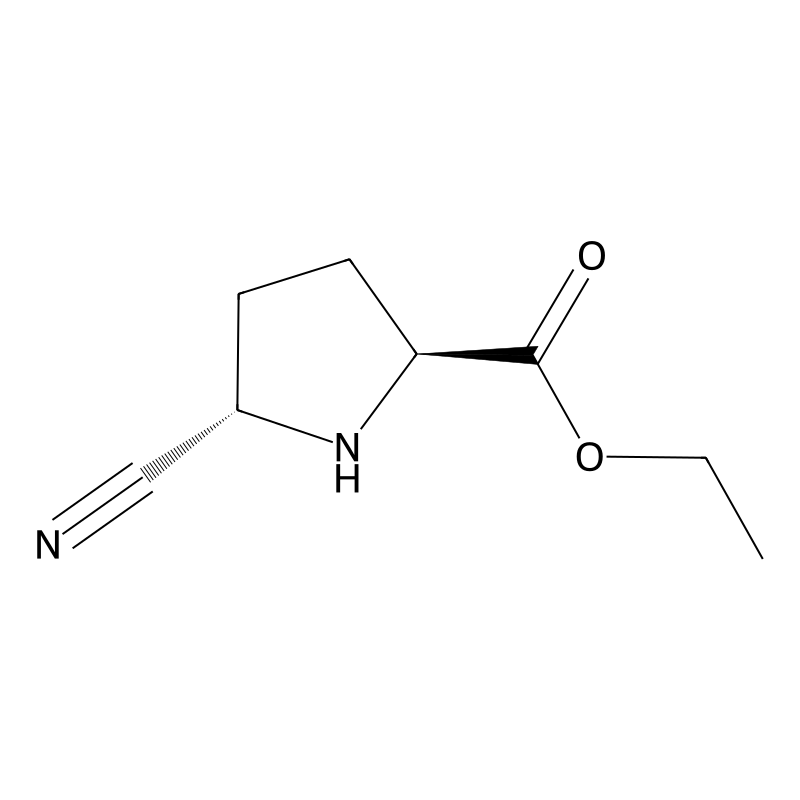ethyl (5S)-5-cyano-L-prolinate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Synthesis of Chiral Building Blocks
Scientific Field: Organic Chemistry
Summary of the Application: This compound is used in the synthesis of chiral building blocks, which are essential components in drug discovery . These building blocks can be used to create a wide variety of complex molecules with potential therapeutic applications .
Methods of Application: The reaction synthesis is high yielding overall and provides the final chiral 2-amino-3-phenylpropanol building blocks .
Results or Outcomes: The reaction synthesis provides the final chiral 2-amino-3-phenylpropanol building blocks in high enantiomeric excess . This means that the reaction produces a large amount of one enantiomer (a version of the molecule that is a mirror image of another molecule) over the other, which is important in drug discovery as different enantiomers can have different effects in the body .
Condensation Reactions
Summary of the Application: The compound is used in condensation reactions, a class of reactions where two molecules combine to form a larger molecule, usually with the loss of a small molecule such as water . In this case, the compound was obtained in low yield in the condensation of ethyl pyruvate and lactic acid .
Methods of Application: The structure of the compound is determined by NMR methods and x-ray diffraction . The mechanism for formation of this 1:2 adduct from the initial 1:1 adduct is considered .
Results or Outcomes: The title compound was obtained in low yield in the condensation of ethyl pyruvate and lactic acid . Its structure is determined by NMR methods and x-ray diffraction .
Synthesis of Avibactam
Scientific Field: Pharmaceutical Chemistry
Summary of the Application: This compound is used in the synthesis of Avibactam , a novel diazabicyclooctane non-β-lactamase inhibitor . Avibactam has a unique mechanism of inhibition among β-lactamase inhibitors, which is able to bind reversibly and covalently to β-lactamase . It has been widely used in clinic and its combination with Ceftazidime (Zavicefta) has recently been approved by the EMA and FDA for treatment of complicated intra-abdominal infectious (CIAI), complicated urinary tract infectious (CUTI), hospital acquired pneumonia etc .
Methods of Application: The synthesis features a novel lipase-catalyzed resolution, in the preparation of (2S,5S)-5-hydroxypiperidine-2-carboxylate acid, which is a valuable precursor of the key intermediate ethyl (2S,5R)-5-((benzyloxy)amino)-piperidine-2-carboxylate . An optimized one-pot debenzylation/sulfation reaction, followed by cation exchange, gave the avibactam sodium salt on a 400.0 g scale .
Results or Outcomes: The synthesis of avibactam was completed in 10 steps and 23.9% overall yield . The synthesis features a novel lipase-catalyzed resolution, in the preparation of (2S,5S)-5-hydroxypiperidine-2-carboxylate acid, which is a valuable precursor of the key intermediate ethyl (2S,5R)-5-((benzyloxy)amino)-piperidine-2-carboxylate .
Ethyl (5S)-5-cyano-L-prolinate is a chemical compound with the molecular formula and a molecular weight of 168.19 g/mol. It is also known by several synonyms, including (5S)-5-cyano-L-proline ethyl ester and ethyl (2S,5S)-5-cyanopyrrolidine-2-carboxylate. This compound features a proline backbone with a cyano group at the 5-position, which significantly influences its chemical properties and biological activities .
- Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, leading to substitution reactions.
- Hydrolysis: In the presence of water and acid or base, it can hydrolyze to form L-proline and cyanoacetic acid.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of simpler nitrogen-containing compounds.
These reactions are essential for its utility in synthetic organic chemistry and medicinal applications .
Ethyl (5S)-5-cyano-L-prolinate exhibits notable biological activities due to its structural similarity to proline, an amino acid involved in protein synthesis. Research indicates that this compound may have:
- Neuroprotective Effects: It has been studied for potential protective effects against neurodegenerative diseases.
- Antimicrobial Properties: Some derivatives have shown activity against certain bacterial strains.
- Anti-inflammatory Activity: It may influence pathways that reduce inflammation, making it a candidate for therapeutic applications in inflammatory diseases .
Several synthesis methods for ethyl (5S)-5-cyano-L-prolinate have been developed:
- Mannich Reaction: This method involves the reaction of formaldehyde, an amine (such as proline), and a cyanide source. The reaction conditions are optimized for enantioselectivity to ensure the formation of the (5S) stereoisomer.
- Cyanation of Proline Derivatives: Starting from L-proline or its derivatives, cyanation can be performed using cyanogen bromide or sodium cyanide under acidic or basic conditions.
- Enzymatic Synthesis: Enzymatic methods using specific enzymes can yield high enantiomeric purity and are considered environmentally friendly alternatives .
Ethyl (5S)-5-cyano-L-prolinate finds applications in various fields:
- Pharmaceuticals: Its derivatives are explored for developing new drugs targeting neurological disorders and infections.
- Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic compounds, particularly those containing nitrogen.
- Biotechnology: Used in studies involving amino acid metabolism and enzyme catalysis .
Interaction studies of ethyl (5S)-5-cyano-L-prolinate focus on its binding affinity to various biological targets:
- Enzyme Inhibition: Investigations into how this compound interacts with enzymes involved in metabolic pathways have shown potential inhibitory effects.
- Receptor Binding: Studies assessing its ability to bind to neurotransmitter receptors indicate possible roles in modulating neurotransmission.
These interactions are crucial for understanding its therapeutic potential and mechanisms of action .
Several compounds share structural similarities with ethyl (5S)-5-cyano-L-prolinate, including:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Ethyl L-prolinate | L-Proline backbone | Naturally occurring amino acid derivative |
| Ethyl 4-cyanobutanoate | Cyanobutanoic structure | Broader application in synthetic chemistry |
| Ethyl 2-cyanoacetate | Cyanoacetic structure | Commonly used in organic synthesis |
| Ethyl 3-cyanopropionate | Cyano group at the 3-position | Different reactivity profile compared to proline esters |
Ethyl (5S)-5-cyano-L-prolinate is unique due to its specific stereochemistry and the presence of both a cyano group and an ethyl ester functionality. This combination enhances its reactivity and selectivity in biological systems compared to other similar compounds .








